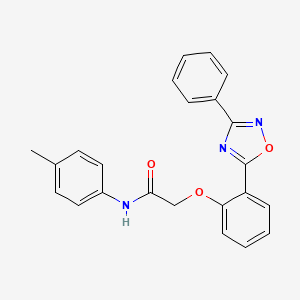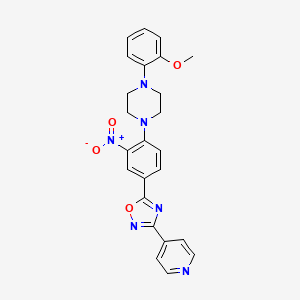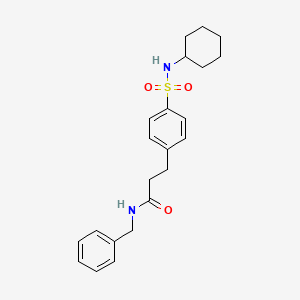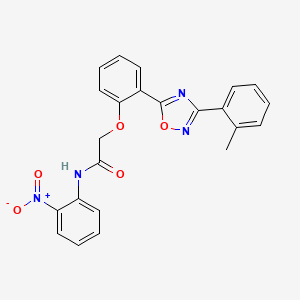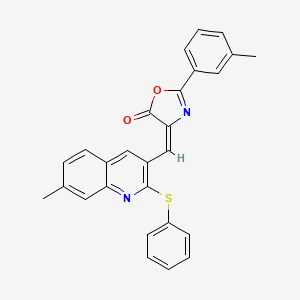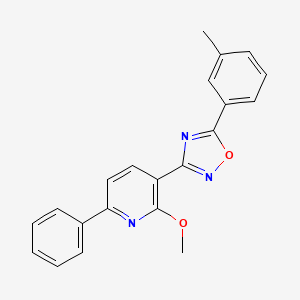
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide, also known as HMN-214, is a small molecule drug that has been developed as an anticancer agent. It is a member of the quinoline family of compounds and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell survival and proliferation. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to inhibit the activity of several kinases, including Aurora A, Aurora B, and VEGFR-2. These kinases play important roles in cell division, angiogenesis, and tumor growth. By inhibiting these kinases, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide disrupts the signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and reduce thrombus formation, suggesting that it could have potential applications in cardiovascular disease. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide is its broad-spectrum activity against various types of cancer. It has also been shown to have low toxicity in preclinical studies. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide is its poor solubility, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide and its potential side effects.
将来の方向性
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide and its potential applications in combination therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide in humans.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-hydroxy-7-methylquinoline, which is then reacted with formaldehyde and sodium borohydride to form N-(2-hydroxy-7-methylquinolin-3-yl)methanol. This intermediate is then reacted with 2-methoxybenzoyl chloride to form N-(2-methoxyphenyl)-N-(2-hydroxy-7-methylquinolin-3-yl)methanamine. Finally, this compound is reacted with butyryl chloride to form N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been extensively studied in preclinical models of various cancers, including breast, lung, prostate, and pancreatic cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as paclitaxel and gemcitabine. These findings suggest that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide could be a promising candidate for combination therapy in cancer treatment.
特性
IUPAC Name |
N-(2-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-7-21(25)24(19-8-5-6-9-20(19)27-3)14-17-13-16-11-10-15(2)12-18(16)23-22(17)26/h5-6,8-13H,4,7,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOWVCGQOABKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7711099.png)
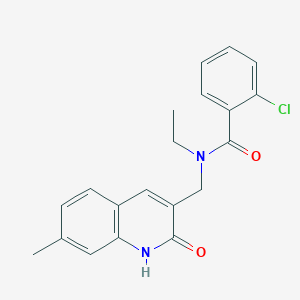


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7711131.png)
